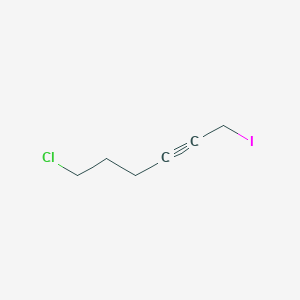
6-Chloro-1-iodohex-2-yne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-1-iodohex-2-yne is an organic compound with the molecular formula C₆H₈ClI It is characterized by the presence of a chloro group and an iodo group attached to a hex-2-yne backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-iodohex-2-yne typically involves the halogenation of hex-2-yne. One common method is the sequential addition of chlorine and iodine to hex-2-yne under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the halogenation process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced catalytic systems to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
6-Chloro-1-iodohex-2-yne undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The triple bond in the hex-2-yne backbone can participate in addition reactions with halogens, hydrogen, and other electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Addition Reactions: Halogens like bromine or chlorine, and hydrogen in the presence of a palladium catalyst, are frequently used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include azido- or cyano-substituted hex-2-yne derivatives.
Addition Reactions: Products include dihalohexanes or hexenes, depending on the specific addition reaction.
Oxidation and Reduction Reactions: Products vary based on the extent of oxidation or reduction, ranging from alcohols to alkanes.
科学的研究の応用
6-Chloro-1-iodohex-2-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 6-Chloro-1-iodohex-2-yne involves its interaction with various molecular targets. The chloro and iodo groups can participate in electrophilic and nucleophilic reactions, respectively, leading to the formation of new chemical bonds. The triple bond in the hex-2-yne backbone also plays a crucial role in its reactivity, allowing for the addition of various electrophiles and nucleophiles.
類似化合物との比較
Similar Compounds
- 6-Chloro-1-bromohex-2-yne
- 6-Chloro-1-fluorohex-2-yne
- 6-Chloro-1-iodohex-3-yne
Uniqueness
6-Chloro-1-iodohex-2-yne is unique due to the presence of both chloro and iodo groups, which impart distinct reactivity patterns compared to other halogenated hex-2-yne derivatives. The combination of these halogens allows for a broader range of chemical transformations and applications.
特性
CAS番号 |
78668-57-2 |
|---|---|
分子式 |
C6H8ClI |
分子量 |
242.48 g/mol |
IUPAC名 |
6-chloro-1-iodohex-2-yne |
InChI |
InChI=1S/C6H8ClI/c7-5-3-1-2-4-6-8/h1,3,5-6H2 |
InChIキー |
FIFOVMPPXDDIDK-UHFFFAOYSA-N |
正規SMILES |
C(CC#CCI)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


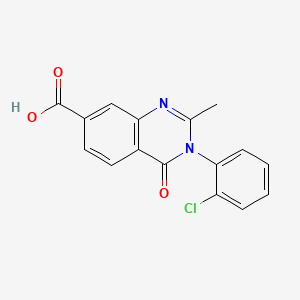
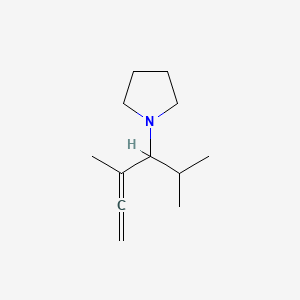
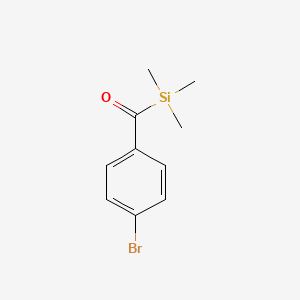
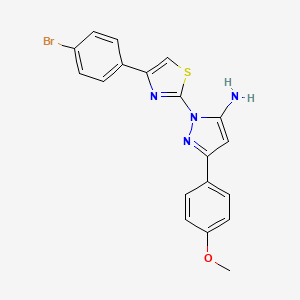
![1,2-Benzenediol, 4-[(4-methylphenyl)azo]-](/img/structure/B14439377.png)
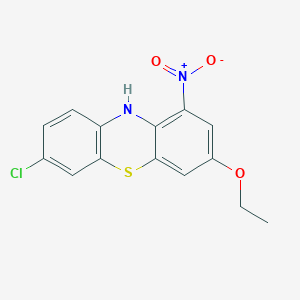
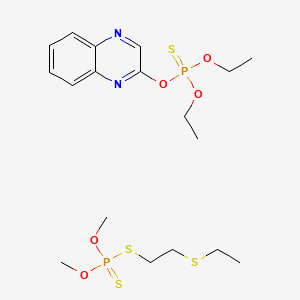
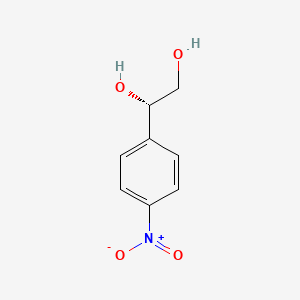

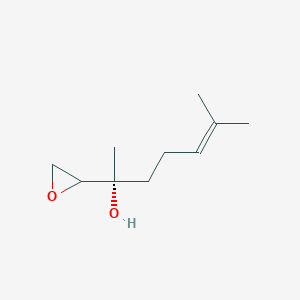
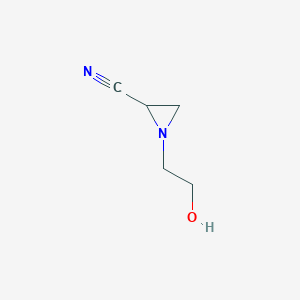
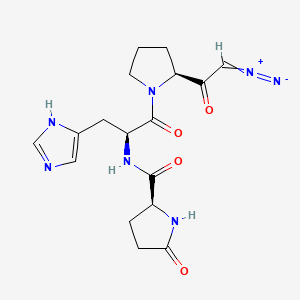
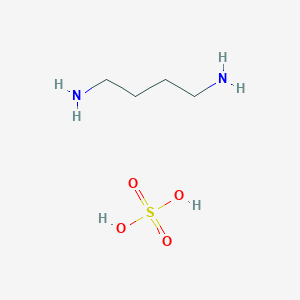
![1-[4-(Benzyloxy)-3-chlorophenyl]-2-bromoethan-1-one](/img/structure/B14439437.png)
